molecular formula C20H20ClNO5 B1649384 Berberine chloride hydrate CAS No. 68030-18-2

Berberine chloride hydrate

Cat. No.: B1649384
CAS No.: 68030-18-2
M. Wt: 389.8 g/mol
InChI Key: BPNJXFPOPCFZOC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

BBR interacts with its targets, leading to a variety of changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .

Biochemical Pathways

BBR affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the production of TNF-α . It also regulates lipid metabolism by altering the expression of genes involved in lipogenesis and energy expenditure in adipose tissue and muscle . Moreover, BBR modulates bile acid metabolism by altering key gene expressions in the liver and small intestine .

Pharmacokinetics

Orally administered BBR undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . Transdermal administration achieves bbr levels well above oral administration .

Result of Action

The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress S. mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup .

Action Environment

The action of BBR can be influenced by environmental factors such as pH. For instance, the inhibitory effect of BBR on S. mutans biofilm formation was found to be reduced under acidic conditions and elevated under alkaline conditions .

Biochemical Analysis

Biochemical Properties

Berberine chloride hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits DNA topoisomerase, an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Cellular Effects

This compound has potential inhibitory effects on the proliferation of various types of cells, including colorectal carcinoma cell lines such as LoVo, HCT116, SW480, and HT-29 . It influences cell function by inducing a time- and dose-dependent inhibition of cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It induces ROS generation, which can lead to oxidative stress and subsequent cell death .

Temporal Effects in Laboratory Settings

This compound has been found to be very stable up to 6 months at all pH and temperature conditions tested . Its effects on cellular function over time have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to inhibit the growth of human colorectal adenocarcinoma in vivo at doses of 30 and 50 mg/kg/day .

Metabolic Pathways

It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its hydrophilic nature, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its known interactions with DNA topoisomerase, it is likely to be found in the nucleus where this enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: Berberine chloride hydrate can be synthesized through several methods. One common approach involves the extraction of berberine from plant sources followed by its conversion to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials. The isolated berberine is then reacted with hydrochloric acid to form berberine chloride, which is subsequently hydrated to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale extraction from plant sources, followed by purification and crystallization processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Berberine chloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Berberrubine and other oxidation products.

    Reduction: Dihydroberberine.

    Substitution: 9-N-benzylberberine.

Scientific Research Applications

Berberine chloride hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Berberine chloride hydrate is unique due to its multifaceted therapeutic applications and its ability to engage multiple biochemical pathways. Its activation of AMPK and modulation of lipid metabolism distinguish it from other similar compounds .

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJXFPOPCFZOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987465
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68030-18-2
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of berberine chloride hydrate in drug delivery?

A1: Research suggests that this compound holds promise as a component in smart drug delivery systems. For example, thermal-responsive composite fibers have been developed using this compound and shape memory polyurethane. [] These fibers exhibit controlled release properties influenced by factors like pH and temperature, potentially allowing for adjustable drug doses. []

Q2: How does the structure of this compound influence its stability and what are the implications for pharmaceutical formulation?

A2: this compound exists in different forms, including dihydrate and tetrahydrate, with varying stability under different conditions. [] For instance, wet granulation processes commonly used in tablet production can induce transformations between these forms, impacting the final product. [] This highlights the importance of carefully selecting excipients and controlling processing parameters to ensure the desired hydrate form and drug product stability.

Q3: What is the impact of pH on the antibacterial activity of this compound against Streptococcus mutans?

A3: Studies demonstrate that the pH of the environment significantly influences the effectiveness of this compound against Streptococcus mutans biofilm formation. [] While exhibiting inhibitory effects across a range of pH values, its potency is reduced under acidic conditions and enhanced under alkaline conditions. [] This pH dependency likely stems from the compound's nature as a quaternary ammonium salt alkaloid and its interaction with the bacterial cell wall.

Q4: Does this compound offer any benefits in the context of phototherapy for psoriasis?

A5: Research indicates that this compound exhibits both UV-A and UV-B blocking properties. [] When combined with another natural compound, quercetin hydrate, it forms a mixture with potential for topical cream formulations in psoriasis phototherapy. [] Notably, this combination shows no significant cytotoxicity at low concentrations and exhibits comparable photostability to standard UV filters. []

Q5: Are there any studies investigating the combined effects of this compound supplementation and exercise on diabetic complications?

A6: Several studies have investigated this area. One study examined the impact of aerobic exercise combined with this compound on cardiac tissue in diabetic rats. [] Another explored the effects on liver enzymes and serum blood glucose in a similar model. [] Additionally, research has looked into the influence of this combination on the mitochondrial biogenesis of cardiac muscles in diabetic rats. [] These studies highlight the growing interest in exploring the potential synergistic effects of lifestyle interventions and this compound in managing diabetes-related complications.

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